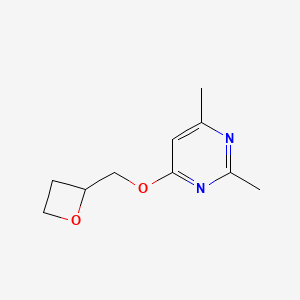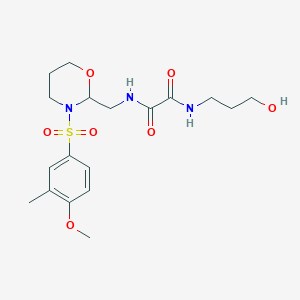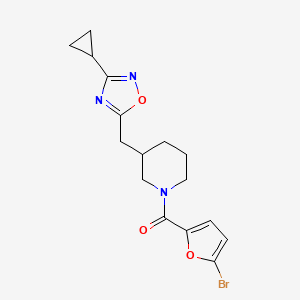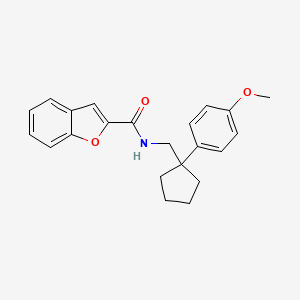
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antibacterial activity against various strains of bacteria. Additionally, it has been found to have low toxicity, making it a potentially safe candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine is its potential as a new drug candidate. It has been shown to have antitumor and antibacterial activity, making it a promising candidate for the treatment of cancer and bacterial infections. However, there are also limitations to its use in lab experiments. For example, the synthesis method can be challenging, and the yield of the reaction is typically around 50-60%. Additionally, the mechanism of action is not fully understood, which can make it difficult to optimize its use as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further studies could be conducted to better understand the mechanism of action and identify potential targets for drug development. Another area of research could focus on the development of new drugs based on 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine, particularly for the treatment of cancer and bacterial infections. Finally, more research could be conducted to evaluate the safety and efficacy of 2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine in clinical trials.
Métodos De Síntesis
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine can be synthesized using various methods, including the reaction of 2,4-dimethyl-6-hydroxypyrimidine with oxetan-2-ylmethyl chloride. Another method involves the reaction of 2,4-dimethyl-6-chloropyrimidine with oxetan-2-ylmethanol in the presence of a base. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved using various purification techniques.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine has potential applications in the field of pharmacology, particularly in the development of new drugs. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the treatment of cancer. Additionally, it has been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2,4-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-10(12-8(2)11-7)14-6-9-3-4-13-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFJEFVSHZBGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)


![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)


![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)
![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)
![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)
